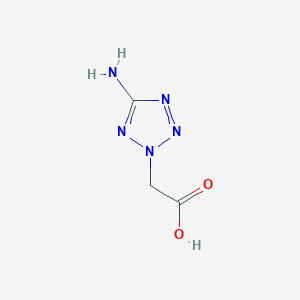

(5-amino-2H-tetrazol-2-yl)acetic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-amino-2H-tetrazol-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of diethylenetriamine with TEOF and sodium azide in acetic acid, resulting in the formation of 1-(5-amino-3-azapentyl)tetrazole dihydrochloride . Another method involves microwave-assisted reactions of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: (5-amino-2H-tetrazol-2-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include sodium azide, molecular iodine, and dicyandiamide. Reaction conditions often involve the use of acetic acid as a solvent and microwave-assisted heating to facilitate the reactions .

Major Products Formed: The major products formed from these reactions include tetrazole derivatives, which have significant applications in various fields of research .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Coordination Compounds:

(5-amino-2H-tetrazol-2-yl)acetic acid has been extensively studied for its role as a ligand in the formation of coordination compounds. These compounds are significant due to their potential applications in advanced materials and catalysis. The compound can coordinate with metal ions, leading to the formation of stable complexes that exhibit interesting electronic and optical properties.

Case Study:

A study by Li et al. (2010) reported on lanthanide-based coordination compounds utilizing this compound. These compounds were noted for their intriguing topological structures and significant optical performance, making them suitable for applications in photonic devices .

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of this compound can exhibit biological activity, particularly in the development of anticancer agents. The compound's structural features allow for modifications that enhance its efficacy against various cancer cell lines.

Case Study:

In a study focusing on pyrazole derivatives that incorporate tetrazole moieties, compounds derived from this compound were evaluated for their antiproliferative effects against prostate and colon cancer cell lines. One compound demonstrated significant activity with IC50 values comparable to established chemotherapeutic agents such as Doxorubicin, indicating potential as a therapeutic agent .

Materials Science

Energetic Materials:

The compound has also been investigated for its potential use in the synthesis of energetic materials. Its nitrogen-rich structure is conducive to forming compounds with high energy densities, which are valuable in propellants and explosives.

Case Study:

Research conducted by Klapötke et al. (2015) focused on the synthesis of energetic derivatives of tetrazoles, including those derived from this compound. The study characterized these compounds using various analytical techniques and assessed their sensitivity to external stimuli, revealing promising applications in the field of explosives .

Structural Studies

Crystal Structure Analysis:

The structural properties of this compound have been elucidated through crystallography studies. These studies provide insights into the hydrogen bonding interactions and molecular arrangement within crystals.

Findings:

The crystal structure exhibits a layered arrangement stabilized by hydrogen bonds between adjacent molecules, which influences the compound's physical properties and reactivity .

Summary Table of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Coordination Chemistry | Formation of stable metal complexes with unique electronic properties | Li et al., 2010 |

| Medicinal Chemistry | Development of anticancer agents with significant antiproliferative activity | Swetha et al., 2016 |

| Materials Science | Synthesis of nitrogen-rich energetic materials | Klapötke et al., 2015 |

| Structural Studies | Insights into molecular arrangement and hydrogen bonding | Zhao et al., 2008 |

Wirkmechanismus

The mechanism of action of (5-amino-2H-tetrazol-2-yl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with metal ions, which can influence various biochemical processes . Additionally, tetrazole derivatives have been shown to inhibit specific enzymes and proteins, leading to their potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to (5-amino-2H-tetrazol-2-yl)acetic acid include other tetrazole derivatives such as 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole and 1-(5-amino-3-azapentyl)tetrazole .

Uniqueness: What sets this compound apart from other similar compounds is its unique structure, which allows it to form stable complexes with metal ions and exhibit diverse chemical reactivity. This makes it a valuable compound for various scientific research applications .

Biologische Aktivität

(5-Amino-2H-tetrazol-2-yl)acetic acid, with the molecular formula and CAS number 21743-72-6, is a compound of significant interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its anticancer properties and interaction with biological targets.

The compound's mechanism of action is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth. The inhibition of this receptor can lead to reduced tumor proliferation and metastasis .

Research Findings

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study reported IC50 values of 6.43 µM against HT-29 colon cancer cells and 9.83 µM against PC-3 prostate cancer cells, comparable to the reference drug Doxorubicin .

- In Vivo Studies : In vivo experiments using the Ehrlich ascites carcinoma (EAC) model revealed that treatment with this compound resulted in a mean survival time (MST) increase of 32.4 days and a percentage increase in life span (%ILS) of 75.13% . These results underscore the compound's potential as an anticancer agent.

- Toxicity Profiles : Preliminary assessments of toxicity indicate that this compound exhibits irritant properties, necessitating caution during handling and application in therapeutic contexts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (5-Amino-1H-tetrazole) | Structure | Varies | Inhibits various kinases |

| (5-Thien-2-yl)-tetrazol-2-acetic acid | Structure | Varies | Angiogenesis inhibition |

| (5-Nitroaminotetrazole) | Structure | Varies | Potential energetic material |

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including derivatives based on tetrazole structures, highlighted the anticancer efficacy of compounds similar to this compound. The study utilized molecular docking techniques to predict interactions with VEGFR-2 and confirmed significant antiproliferative activities through both in vitro and in vivo assays .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins. These studies suggest that the compound could serve as a scaffold for developing new anticancer agents targeting VEGFR pathways .

Eigenschaften

IUPAC Name |

2-(5-aminotetrazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O2/c4-3-5-7-8(6-3)1-2(9)10/h1H2,(H2,4,6)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEADUMUDFLTHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1N=C(N=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21743-72-6 | |

| Record name | 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.